3-(4-bromophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
Description
3-(4-bromophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a bicyclic heterocyclic compound characterized by a benzoxadiazocinone core fused with a methano bridge. Its structure includes a 4-bromophenyl substituent at position 3 and a methyl group at position 2 (see Table 1 for nomenclature details).
Table 1: Nomenclature and Identifiers
Properties
IUPAC Name |
10-(4-bromophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-17-10-14(13-4-2-3-5-15(13)22-17)19-16(21)20(17)12-8-6-11(18)7-9-12/h2-9,14H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNYKKGQXDJTRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxadiazocine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in achieving the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The choice of reagents and solvents is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the functional groups present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activities have been explored in studies involving enzyme inhibition, receptor binding, and cellular assays.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer and infectious diseases.
Industry: It may be used in the production of advanced materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Halogenated Derivatives
- 8-Bromo-3-(3-fluorophenyl) variant : Introduces both bromine and fluorine atoms. The electron-withdrawing nature of fluorine enhances binding to ADAMTS-5, a metalloprotease implicated in osteoarthritis, by polarizing the aromatic ring and stabilizing hydrogen bonds. Bromine at position 8 increases steric bulk, reducing conformational flexibility but improving target selectivity .
- 3-(3-Chlorophenyl)-4-thione analog: Replacement of the ketone with a thione group (C=S) increases electron delocalization, enhancing solubility in nonpolar solvents. The chlorine atom, smaller than bromine, reduces steric hindrance but weakens π-π stacking interactions with hydrophobic enzyme pockets .
Methoxy-Substituted Analog
- 3-(3-Methoxyphenyl)-2,8-dimethyl variant: The methoxy group (-OCH₃) donates electron density via resonance, altering the compound’s electronic profile. This reduces binding affinity to ADAMTS-5 compared to halogenated derivatives but improves solubility in aqueous media.
Table 2: Comparative Properties of Benzoxadiazocin Derivatives
Physicochemical and Pharmacokinetic Profiles
- Solubility : Methoxy and thione derivatives exhibit higher aqueous solubility compared to halogenated analogs due to increased polarity .
- Reactivity : The thione group in 3-(3-chlorophenyl)-4-thione participates in redox reactions, enabling unique covalent interactions with cysteine residues in enzymes .
Biological Activity
The compound 3-(4-bromophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one is a heterocyclic organic compound with potential biological activity. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 375.28 g/mol. The structure features a bromophenyl group, a tetrahydrobenzodiazocin core, and a methano bridge that contribute to its unique chemical properties.
Structural Characteristics
- Bromophenyl Group : Enhances lipophilicity and may influence biological interactions.
- Tetrahydrobenzodiazocin Core : Provides a rigid framework that can stabilize interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:
- Study Findings : Compounds containing benzodiazocin moieties have demonstrated effectiveness against various bacterial strains, suggesting that the target compound may possess similar properties due to its structural similarities .
Anticancer Activity
The potential anticancer effects of benzodiazocin derivatives have been investigated extensively:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival .
- Case Studies : In vitro studies have shown that derivatives similar to the target compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds like the one may exhibit anti-inflammatory properties:
- Research Insights : Similar structures have been found to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating a possible therapeutic avenue for inflammatory diseases .
Neuroprotective Effects
Recent studies suggest that certain benzodiazocin derivatives may offer neuroprotective benefits:
- Potential Mechanisms : These compounds may protect neuronal cells from oxidative stress and apoptosis, which are crucial in neurodegenerative diseases such as Alzheimer's .
Summary of Biological Activities
| Biological Activity | Related Compounds | Mechanism of Action |
|---|---|---|
| Antimicrobial | Benzodiazocin derivatives | Disruption of bacterial cell walls |
| Anticancer | Similar benzodiazocins | Induction of apoptosis via signaling modulation |
| Anti-inflammatory | Various derivatives | Inhibition of cytokines and inflammatory enzymes |
| Neuroprotective | Related structures | Protection against oxidative stress |
Case Studies
- Antimicrobial Study :
- Anticancer Research :
- Neuroprotection Study :
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound with high purity?
Answer:
The synthesis of this compound involves multi-step reactions, often leveraging triazine or benzoxazine intermediates. A general procedure includes:
- Step 1: Use of halogenated aromatic precursors (e.g., 4-bromo-substituted phenols or amines) under nucleophilic substitution conditions. For example, triazine-based coupling reactions (e.g., trichlorotriazine with methoxyphenol derivatives) can be adapted .
- Step 2: Cyclization via acid-catalyzed or thermal conditions to form the methano-benzoxadiazocin core.
- Purification: Column chromatography (hexane/EtOH gradients) and recrystallization are critical for isolating the product with >95% purity .
Key Parameters: Reaction temperature (45–60°C), solvent polarity, and stoichiometric ratios of triazine intermediates significantly impact yield .
Basic: Which spectroscopic and chromatographic techniques are optimal for structural validation?
Answer:
- 1H/13C NMR: Essential for confirming the bromophenyl substitution pattern and methano-bridge stereochemistry. For example, δ 3.86 ppm (s) in DMSO-d6 corresponds to methyl groups in similar benzoxazine derivatives .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C14H10BrNO for related structures) .
- TLC Monitoring: Hexane/EtOH (1:1) systems provide reliable Rf values (~0.62) for tracking reaction progress .
- Melting Point Analysis: Sharp ranges (e.g., 217.5–220°C) indicate crystalline purity .
Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., stability under acidic vs. basic conditions)?
Answer:
Contradictions often arise from variations in experimental setups. A systematic approach includes:
- Controlled Replicates: Perform reactions in triplicate under standardized conditions (pH, temperature) to isolate variables .
- Mechanistic Probes: Use isotopic labeling (e.g., deuterated solvents) or in situ FTIR to track degradation pathways .
- Cross-Validation: Compare results with structurally analogous compounds (e.g., 3-(4-bromophenyl)-2H-benzoxazine) to identify substituent-specific effects .
Example: Discrepancies in hydrolysis rates may stem from trace metal impurities in solvents, requiring ICP-MS analysis .
Advanced: What experimental designs are suitable for assessing the compound’s environmental fate and ecotoxicological impact?
Answer:
Adopt a tiered approach aligned with long-term ecotoxicology frameworks:
- Phase 1 (Lab-Scale):
- Biodegradation Assays: Use OECD 301B protocols to measure half-life in aqueous systems .
- Adsorption Studies: Batch experiments with soil matrices (e.g., loam, clay) to determine Koc (organic carbon partition coefficient) .
- Phase 2 (Mesocosm):
Basic: How should researchers integrate theoretical frameworks (e.g., QM/MM modeling) into studies of this compound?
Answer:
- Conceptual Alignment: Anchor computational studies to hypotheses about electronic effects (e.g., bromine’s electron-withdrawing impact on ring strain) .
- Method Selection:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict spectroscopic signatures .
- MD Simulations: Model solvation dynamics in polar aprotic solvents (e.g., DMSO) to explain reactivity trends .
Validation: Cross-check computational results with experimental NMR chemical shifts and X-ray crystallography .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
Answer:
- Process Optimization:
- Quality Control:
- In-Line Analytics: Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
- Chiral HPLC: Ensure enantiomeric excess >98% for stereosensitive applications .
Basic: What are the best practices for designing a reproducible biological activity assay for this compound?
Answer:
- Assay Design:
- Dose-Response Curves: Use 8–10 concentration points (1 nM–100 µM) to calculate IC50 values .
- Positive/Negative Controls: Include known inhibitors (e.g., kinase inhibitors for enzyme studies) and solvent blanks .
- Data Normalization: Express activity as % inhibition relative to controls, with triplicate measurements to minimize plate-to-plate variability .
Troubleshooting: Address false positives via counter-screens (e.g., cytotoxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
